3-Chloroisoquinoline-1-carbonitrile
Description
Properties
Molecular Formula |
C10H5ClN2 |
|---|---|
Molecular Weight |
188.61 g/mol |
IUPAC Name |
3-chloroisoquinoline-1-carbonitrile |
InChI |
InChI=1S/C10H5ClN2/c11-10-5-7-3-1-2-4-8(7)9(6-12)13-10/h1-5H |
InChI Key |
ISEAZDULMDMRJS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(N=C2C#N)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloroisoquinoline-1-carbonitrile typically involves the chlorination of isoquinoline derivatives followed by the introduction of a cyano group. One common method includes the reaction of 3-chloroisoquinoline with cyanogen bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, green chemistry approaches, such as solvent-free reactions and microwave-assisted synthesis, are being explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions: 3-Chloroisoquinoline-1-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Reduction Reactions: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation to form isoquinoline-1-carboxylic acid derivatives.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium methoxide in methanol.
Reduction: Lithium aluminum hydride in tetrahydrofuran.
Oxidation: Potassium permanganate in acidic conditions.
Major Products Formed:
Substitution: 3-Aminoisoquinoline-1-carbonitrile.
Reduction: 3-Chloroisoquinoline-1-amine.
Oxidation: Isoquinoline-1-carboxylic acid.
Scientific Research Applications
3-Chloroisoquinoline-1-carbonitrile has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the development of bioactive molecules and potential pharmaceuticals.
Medicine: Research is ongoing to explore its potential as an anticancer and antimicrobial agent.
Industry: It is used in the production of dyes, pigments, and advanced materials.
Mechanism of Action
The mechanism of action of 3-Chloroisoquinoline-1-carbonitrile largely depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, inhibiting their activity. For example, it could inhibit kinases or other proteins involved in cell signaling pathways, leading to therapeutic effects such as cancer cell apoptosis .
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key analogs are compared below based on substituent positions, molecular complexity, and functional groups:
Key Observations:
- Substituent Positioning: The position of chloro and nitrile groups significantly impacts electronic properties. For example, 4-Chloroquinoline-3-carbonitrile (quinoline backbone) exhibits distinct reactivity compared to isoquinoline derivatives due to nitrogen position differences .
- Functional Groups: Methoxy groups (e.g., in 1b) improve solubility in polar solvents, whereas phenyl substitutions (e.g., in 3-Chloro-1-phenylisoquinoline-4-carbonitrile) may enhance π-π stacking in drug-target interactions .
Biological Activity
3-Chloroisoquinoline-1-carbonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
This compound is characterized by its isoquinoline structure, which is known for various pharmacological properties. The presence of the chloro and nitrile groups enhances its reactivity and biological activity.
The biological activity of this compound is attributed to several mechanisms:
- Anticancer Activity : The compound has shown potential in inhibiting cancer cell proliferation. For instance, studies have indicated that isoquinoline derivatives can interfere with tubulin polymerization and induce reactive oxygen species (ROS) formation, leading to cytotoxic effects in cancer cells .
- Antiviral Activity : Research has highlighted the antiviral properties of similar compounds within the isoquinoline family. These compounds exhibit inhibition against viruses like H5N1, with some derivatives showing significant growth inhibition at low cytotoxicity levels .
- Opioid Receptor Modulation : Isoquinoline derivatives have been explored as potential opioid receptor ligands. This modulation could provide therapeutic avenues for treating neurological disorders .
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound and related compounds:
Case Studies
- Anticancer Studies : A study investigated the effects of various isoquinoline derivatives, including this compound, on MCF-7 breast cancer cells. The findings demonstrated that these compounds could induce apoptosis through ROS generation and disruption of microtubule dynamics .
- Antiviral Research : Another study focused on the antiviral potential against H5N1 influenza virus. The results indicated that certain derivatives exhibited high inhibitory effects on viral replication while maintaining low cytotoxicity, suggesting a favorable therapeutic index .
- Neurological Applications : Research into opioid receptor ligands revealed that certain isoquinoline derivatives could selectively antagonize these receptors, presenting a novel approach for treating opioid dependence and related disorders .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
